molecular formula C20H24N6O B5627653 3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No. B5627653
M. Wt: 364.4 g/mol
InChI Key: QSQVDNXLJUNUJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyridine derivatives often involves multi-step processes that include nucleophilic substitution, hydrogenation, and halogenation. For instance, the synthesis of key intermediates such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which plays a crucial role in the synthesis of Crizotinib, demonstrates the intricate steps required to construct such molecules. The process reported involves nucleophilic aromatic substitution, followed by hydrogenation and iodination, highlighting the complexity and precision needed in synthesizing similar compounds (Fussell et al., 2012).

Molecular Structure Analysis

Understanding the molecular structure of complex organic compounds is crucial for determining their reactivity and potential applications. Studies have revealed intricate details about the molecular frameworks of related compounds, such as the crystal structure analysis of 2-(Pyrazol-1-yl)-methyl-3,5- dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine, which offers insights into the spatial arrangement and potential reactivity patterns that could be expected from similar structures (Zonouz et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives are diverse and can lead to a wide range of products depending on the reactants and conditions. For example, the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation showcases the versatility and reactivity of pyridine and imidazole rings under different conditions, leading to the formation of various functional groups and molecular architectures (Mohan et al., 2013).

properties

IUPAC Name

3-pyrazol-1-yl-1-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c27-19(6-13-26-10-2-8-23-26)24-11-4-18(5-12-24)20-22-9-14-25(20)16-17-3-1-7-21-15-17/h1-3,7-10,14-15,18H,4-6,11-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQVDNXLJUNUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine

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